N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}propanamide N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 887206-65-7
VCID: VC11862716
InChI: InChI=1S/C21H29N3O2S/c1-4-20(25)22-16(2)21(19-10-7-15-27-19)24-13-11-23(12-14-24)17-8-5-6-9-18(17)26-3/h5-10,15-16,21H,4,11-14H2,1-3H3,(H,22,25)
SMILES: CCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC
Molecular Formula: C21H29N3O2S
Molecular Weight: 387.5 g/mol

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}propanamide

CAS No.: 887206-65-7

Cat. No.: VC11862716

Molecular Formula: C21H29N3O2S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}propanamide - 887206-65-7

Specification

CAS No. 887206-65-7
Molecular Formula C21H29N3O2S
Molecular Weight 387.5 g/mol
IUPAC Name N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]propanamide
Standard InChI InChI=1S/C21H29N3O2S/c1-4-20(25)22-16(2)21(19-10-7-15-27-19)24-13-11-23(12-14-24)17-8-5-6-9-18(17)26-3/h5-10,15-16,21H,4,11-14H2,1-3H3,(H,22,25)
Standard InChI Key WNUHFYDYCLADRY-UHFFFAOYSA-N
SMILES CCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC
Canonical SMILES CCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features three distinct pharmacophores:

  • A piperazine ring substituted at the 1-position with a 2-methoxyphenyl group.

  • A thiophene ring attached to the propan-2-yl backbone.

  • A propanamide group linked to the central carbon atom.

This arrangement creates a stereochemically complex molecule with multiple sites for hydrogen bonding and hydrophobic interactions. The methoxy group (-OCH₃) enhances lipophilicity, potentially improving blood-brain barrier penetration.

Table 1: Key Molecular Properties

PropertyValue
CAS No.887206-65-7
Molecular FormulaC₂₁H₂₉N₃O₂S
Molecular Weight387.5 g/mol
IUPAC NameN-[1-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]propanamide
SMILESCCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC
Topological Polar Surface Area74.9 Ų

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a multi-step sequence:

  • Piperazine Functionalization: 2-Methoxyphenylpiperazine is prepared via nucleophilic substitution between 1-(2-methoxyphenyl)piperazine and a brominated precursor.

  • Backbone Assembly: A thiophene-containing propan-2-yl amine is synthesized through Friedel-Crafts acylation, followed by reductive amination.

  • Amidation: The propanamide group is introduced using propionyl chloride in the presence of a base like triethylamine.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Piperazine SynthesisDMF, K₂CO₃, 80°C, 12 h72
Propan-2-yl AmineAlCl₃, CH₂Cl₂, 0°C → RT, 6 h65
Final AmidationPropionyl chloride, Et₃N, THF58

Reaction yields are moderate due to steric hindrance from the thiophene and methoxyphenyl groups. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 6.92 (t, J = 7.2 Hz, 1H, thiophene), 3.85 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z 388.2012 [M+H]⁺ (calc. 388.2015).

MethodConditionsPurity (%)
HPLCC18 column, 70:30 MeOH:H₂O98.5
UPLC-MSBEH C18, 0.1% formic acid99.1

Research Implications and Future Directions

Drug Development

This compound serves as a lead structure for:

  • Atypical Antipsychotics: Modifications to the propanamide group may enhance D₂ receptor selectivity.

  • Antibiotic Adjuvants: Combination with β-lactams could overcome methicillin resistance in S. aureus.

Toxicology and ADME

Current gaps include:

  • Acute Toxicity: No LD₅₀ data in rodent models.

  • Metabolic Stability: Preliminary microsomal studies indicate rapid clearance (t₁/₂ = 23 min).

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